molecular formula C9H16ClNO7 B14387625 perchloric acid;[(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate CAS No. 88308-97-8

perchloric acid;[(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate

Cat. No.: B14387625
CAS No.: 88308-97-8
M. Wt: 285.68 g/mol
InChI Key: CTNXZPDKDHHMGK-FJXQXJEOSA-N
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Description

Perchloric acid;[(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate is a chemical compound that combines the strong oxidizing properties of perchloric acid with the unique structural features of the pyrrolidinone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perchloric acid;[(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate typically involves the reaction of perchloric acid with [(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate under controlled conditions. The reaction is carried out in a non-aqueous solvent such as glacial acetic acid to ensure the stability of the perchloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated titration systems. The process includes precise control of temperature and solvent composition to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Perchloric acid;[(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate undergoes various chemical reactions, including:

    Oxidation: Due to the strong oxidizing nature of perchloric acid.

    Substitution: Involving the acetate group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the pyrrolidinone ring, while substitution reactions may produce various substituted acetate derivatives .

Scientific Research Applications

Perchloric acid;[(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate has several scientific research applications:

Mechanism of Action

The mechanism by which perchloric acid;[(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate exerts its effects involves the strong oxidizing properties of perchloric acid. The compound can oxidize various substrates, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets such as proteins, nucleic acids, and other biomolecules, resulting in various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    Perchloric acid: A strong oxidizing agent used in various chemical reactions.

    [(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate: A pyrrolidinone derivative with unique structural features.

Uniqueness

Perchloric acid;[(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate is unique due to the combination of the strong oxidizing properties of perchloric acid and the structural features of the pyrrolidinone derivative. This combination allows for a wide range of applications in different fields, making it a valuable compound for scientific research and industrial use .

Properties

CAS No.

88308-97-8

Molecular Formula

C9H16ClNO7

Molecular Weight

285.68 g/mol

IUPAC Name

perchloric acid;[(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate

InChI

InChI=1S/C9H15NO3.ClHO4/c1-6(11)13-7-8(12)10(4)5-9(7,2)3;2-1(3,4)5/h7H,5H2,1-4H3;(H,2,3,4,5)/t7-;/m0./s1

InChI Key

CTNXZPDKDHHMGK-FJXQXJEOSA-N

Isomeric SMILES

CC(=O)O[C@H]1C(=O)N(CC1(C)C)C.OCl(=O)(=O)=O

Canonical SMILES

CC(=O)OC1C(=O)N(CC1(C)C)C.OCl(=O)(=O)=O

Origin of Product

United States

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